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Compound of Interest

Compound Name: 7-(trifluoromethyl)-1H-indole

Cat. No.: B061620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 7-(trifluoromethyl)-1H-indole. Due to the limited availability of directly

published experimental spectra for this specific molecule, this document presents a detailed,

predictive analysis based on data from closely related analogs and established spectroscopic

principles. The information herein is intended to serve as a valuable resource for the

identification, characterization, and application of 7-(trifluoromethyl)-1H-indole in research

and development.

Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for 7-
(trifluoromethyl)-1H-indole. These values are derived from analyses of similar fluorinated

indole structures and are intended to be a reliable guide for experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

¹H NMR ~8.2 br s - H-1 (N-H)

~7.7 d ~8.0 H-4

~7.3 t ~7.8 H-5

~7.1 d ~7.5 H-6

~7.4 t ~2.8 H-2

~6.6 t ~2.4 H-3

¹³C NMR ~135 C - C-7a

~129 CH - C-4

~125 q ¹JCF ≈ 270 CF₃

~124 CH - C-2

~122 CH - C-5

~119 q ²JCCF ≈ 35 C-7

~118 CH - C-6

~103 CH - C-3

~128 C - C-3a

¹⁹F NMR ~ -61 s - CF₃

Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.

Coupling constants are absolute values.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3400 Medium, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1620, 1580, 1460 Medium to Strong C=C Aromatic Ring Stretch

~1350 Strong C-F Stretch (CF₃)

~1160, 1120 Strong C-F Stretch (CF₃)

~750 Strong
ortho-disubstituted Benzene C-

H Bend

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

185 100 [M]⁺ (Molecular Ion)

166 Moderate [M - F]⁺

116 High [M - CF₃]⁺

89 Moderate [C₇H₅]⁺

Fragmentation patterns are predicted based on typical electron ionization (EI) mass

spectrometry of aromatic and fluorinated compounds.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented. These protocols are based on standard laboratory practices for the analysis of solid

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 7-(trifluoromethyl)-1H-indole (5-10 mg) is dissolved in approximately 0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5

mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
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¹H NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Key parameters

include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-3 seconds.

¹³C NMR: Spectra are recorded at 100 MHz or 125 MHz. A spectral width of 240 ppm, a

relaxation delay of 2-5 seconds, and broadband proton decoupling are typically employed.

¹⁹F NMR: Spectra are obtained at a frequency of 376 MHz or 470 MHz. A spectral width of

-50 to -70 ppm is common for trifluoromethyl groups, with a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample like 7-(trifluoromethyl)-1H-indole, the thin-film method is suitable.

A small amount of the solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g.,

dichloromethane or acetone).

A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate completely, leaving a thin, even film of the compound on

the plate.

The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt

plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

A small amount of the sample is introduced into the ion source, often via a direct insertion

probe or after separation by gas chromatography (GC).

The sample is vaporized by heating.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).
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The resulting positively charged molecular ions and fragment ions are accelerated and

separated by the mass analyzer based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 7-
(trifluoromethyl)-1H-indole.
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Caption: Workflow for the synthesis and spectroscopic characterization of 7-
(trifluoromethyl)-1H-indole.
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Caption: Logical pathway for the structural elucidation of 7-(trifluoromethyl)-1H-indole using

NMR spectroscopy.

To cite this document: BenchChem. [Spectroscopic Profile of 7-(Trifluoromethyl)-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061620#spectroscopic-data-nmr-ir-mass-spec-of-7-
trifluoromethyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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